molecular formula C9H12N2O4 B027749 Methyl 2,6-diisocyanatohexanoate CAS No. 4460-02-0

Methyl 2,6-diisocyanatohexanoate

Cat. No. B027749
CAS RN: 4460-02-0
M. Wt: 212.2 g/mol
InChI Key: AYLRODJJLADBOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel diisocyanates, including compounds similar to methyl 2,6-diisocyanatohexanoate, often involves the polycondensation of diisocyanates with other chemical entities. For instance, Barikani, Yeganeh, and Ataei (1999) describe the synthesis of two novel diisocyanates and their subsequent use in creating thermally stable and soluble polyimides (Barikani, Yeganeh, & Ataei, 1999). Similarly, Garçon et al. (2001) achieved the synthesis of new polyurethanes by reacting 1,6-hexamethylene diisocyanate with sugars, highlighting the versatility of diisocyanate chemistry (Garçon et al., 2001).

Molecular Structure Analysis

The molecular structure of diisocyanates plays a critical role in their reactivity and the properties of the resulting polymers. Investigations into the molecular structures of related compounds, such as methylisocyanate and methylisothiocyanate, have been conducted using techniques like electron diffraction, which provide valuable insights into bond lengths and angles that are foundational to understanding the reactivity and applications of these compounds (Anderson, Rankin, & Robertson, 1972).

Chemical Reactions and Properties

Diisocyanates react with a variety of compounds to form polyurethanes, polyimides, and other polymers. The reactivity of diisocyanates with alcohols to form urethanes and with amines to form ureas is a cornerstone of polyurethane chemistry. The study by Sun et al. (2014) on the phosgene-free synthesis of hexamethylene-1,6-diisocyanate exemplifies the innovative approaches being explored to produce diisocyanates more safely and efficiently (Sun et al., 2014).

Physical Properties Analysis

The physical properties of diisocyanate-derived polymers, such as solubility, thermal stability, and mechanical strength, are directly influenced by the structure of the diisocyanate precursor. Studies, such as those conducted by Barikani, Yeganeh, and Ataei (1999), delve into these aspects by examining the solution viscosity, solubility properties, and thermal behavior of polymers synthesized from novel diisocyanates (Barikani, Yeganeh, & Ataei, 1999).

Chemical Properties Analysis

The chemical properties of diisocyanates, including their reactivity with various functional groups, are pivotal in the design and synthesis of advanced materials. The work by Wisnewski et al. (2019) on the reactivity of methylene diphenyl diisocyanate isomers with glutathione showcases the nuanced understanding required to manipulate these compounds for specific applications (Wisnewski, Liu, & Nassar, 2019).

Scientific Research Applications

  • Green Lubricating Greases : Methyl 2,6-diisocyanatohexanoate-modified methyl cellulose has been used to develop green lubricating greases in renewable resources like castor oil, indicating potential applications in environmentally friendly lubricants (Gallego et al., 2013).

  • Occupational Exposure Monitoring : A UPLC-MS/MS method has been developed to accurately determine exposure to aliphatic and aromatic isocyanates, like Methyl 2,6-diisocyanatohexanoate, in human urine. This is critical for monitoring occupational exposure and assessing safety and health (Lépine et al., 2019).

  • Polyurethane Production : Methyl 2,6-diisocyanatohexanoate is widely used in the production of polyurethane plastics. However, it's associated with respiratory and dermal effects, including diisocyanate asthma (Klees & Ott, 1999).

  • Biomarkers for Occupational Exposure : Upper reference limits for biomarkers of exposure to aromatic diisocyanates have been calculated, aiding in the classification of workers based on biomarker levels (Sennbro et al., 2005).

  • Environmental and Biological Monitoring : Studies emphasize the necessity of environmental and biological monitoring for a reliable assessment of occupational exposure risk to isocyanates, including low concentrations in the air and additional absorption through the skin (Brzeźnicki & Bonczarowska, 2015).

  • Mutagenic and Carcinogenic Properties : Methyl 2,6-diisocyanatohexanoate, used in polyurethane production, is potentially mutagenic and carcinogenic, representing a significant health hazard in the work environment (Andersen et al., 1980).

  • Biomedical Applications : Polyurethanes with saccharide moieties in repeating units show higher hydrolyzability, suggesting potential applications in biomedical fields (Wilbullucksanakul et al., 1996).

  • Controlled Release and Swelling Behavior : New hydrolyzable poly(ether urethane) gels derived from saccharide and L-lysine derivatives exhibit enhanced swelling and release properties, indicating applications in controlled drug release systems (Wibullucksanakul et al., 1996, 1997).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Future Directions

“Methyl 2,6-diisocyanatohexanoate” has been indicated as being intended to be registered by at least one company in the EEA . This suggests that there may be future research and development activities involving this substance.

properties

IUPAC Name

methyl 2,6-diisocyanatohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLRODJJLADBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303005
Record name Methyl 2,6-diisocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-diisocyanatohexanoate

CAS RN

4460-02-0
Record name Methyl 2,6-diisocyanatohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4460-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-diisocyanatohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,6-diisocyanatohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,6-diisocyanatohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
M Suzuki, Y Nakajima, M Yumoto, M Kimura… - Organic & …, 2004 - pubs.rsc.org
Organogels are formed through a conventional organogelation involving a heating process and an in situ organogelation at room temperature. The conventional organogelation is …
Number of citations: 88 pubs.rsc.org
SA Guelcher, V Patel, K Gallagher, S Connolly… - 2004 - nt.ntnu.no
Biocompatible and biodegradable polyurethanes have been investigated as scaffolds for tissue engineering applications for almost twenty years1-6. To avoid the toxic diamine …
Number of citations: 3 www.nt.ntnu.no
M Suzuki, Y Nakajima, M Yumoto, M Kimura, H Shirai… - Langmuir, 2003 - ACS Publications
We synthesized novel l-lysine-based compounds that were classified into three groups, urea−urea types (1−3), amide−urea types (4−6), and amide−amide type (7), and examined the …
Number of citations: 248 pubs.acs.org
T SHIRAHASE, M HADANO, H OTSUKA… - NIPPON GOMU …, 2009 - jstage.jst.go.jp
Biodegradable segmented poly (urethane) s (SPUs) and poly (urethane-urea) s (SPUUs) were synthesized by a standard two-step prepolymer method using two kinds of diisocyanates (…
Number of citations: 0 www.jstage.jst.go.jp
G Çalışgan - 2016 - open.metu.edu.tr
This thesis deals with design and synthesis of chiral polyurea type polymers. These polymers were analyzed with molecular mechanics that they could take a helical form. The polymers …
Number of citations: 2 open.metu.edu.tr
H Hayashi, Y Ishigaki, J Kuno, T Naruo, H Hirota… - 日本接着学会 …, 2015 - jstage.jst.go.jp
Chemical bond formation between polyester and a functional polymeric additive was tried by using multifunctional isocyanate (MFI) as a crosslinking agent. Reactions between …
Number of citations: 6 www.jstage.jst.go.jp
GA Abraham, A Marcos‐Fernández… - Journal of Biomedical …, 2006 - Wiley Online Library
Bioresorbable linear poly(ester‐ether urethane)s with different hydrophilic character were synthesized from block copolymers of poly(ϵ‐caprolactone)‐poly(ethylene oxide)‐poly(ϵ‐…
Number of citations: 76 onlinelibrary.wiley.com
M Harada, T Ohya, K Iida, H Hayashi… - Journal of applied …, 2007 - Wiley Online Library
Poly(lactic acid) (PLA) blended with poly(butylene succinate) (PBS) was prepared in the presence of lysine triisocyanate (LTI) by using a twin‐screw extruder and injection molding …
Number of citations: 273 onlinelibrary.wiley.com
F Fages, F Vögtle, M Žinic - Low Molecular Mass Gelator, 2005 - Springer
The formation of gels by structurally highly diverse low molecular weight organic molecules is paradigmatically a supramolecular phenomenon. It is based on the self-assembly of …
Number of citations: 179 link.springer.com
SJ Moravek, MK Hassan, DJ Drake… - Journal of applied …, 2010 - Wiley Online Library
Degradable thermoplastic polyurethane (TPU) elastomers incorporating poly(D,L‐lactide‐co‐glycolide) (PLGA) were synthesized and characterized. The soft segments consisted of a …
Number of citations: 32 onlinelibrary.wiley.com

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